molecular formula C10H16O3 B14310471 Methyl 4-formyl-5-methylhept-6-enoate CAS No. 113542-31-7

Methyl 4-formyl-5-methylhept-6-enoate

Cat. No.: B14310471
CAS No.: 113542-31-7
M. Wt: 184.23 g/mol
InChI Key: WYKUMHMYAREHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-formyl-5-methylhept-6-enoate: is an organic compound that belongs to the class of enoate esters It is characterized by the presence of a formyl group, a methyl group, and an unsaturated ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-formyl-5-methylhept-6-enoate typically involves the esterification of 4-formyl-5-methylhept-6-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-formyl-5-methylhept-6-enoic acid+methanolacid catalystMethyl 4-formyl-5-methylhept-6-enoate+water\text{4-formyl-5-methylhept-6-enoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-formyl-5-methylhept-6-enoic acid+methanolacid catalyst​Methyl 4-formyl-5-methylhept-6-enoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-formyl-5-methylhept-6-enoate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-formyl-5-methylhept-6-enoic acid.

    Reduction: 4-hydroxymethyl-5-methylhept-6-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-5-methylhept-6-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and aldehydes.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-5-methylhept-6-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is oxidized to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group is reduced to an alcohol by the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound.

Comparison with Similar Compounds

    Methyl 4-formyl-5-methylhexanoate: Similar structure but lacks the unsaturation in the carbon chain.

    Ethyl 4-formyl-5-methylhept-6-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-formyl-5-methylheptanoate: Similar structure but lacks the unsaturation in the carbon chain.

Uniqueness: Methyl 4-formyl-5-methylhept-6-enoate is unique due to the presence of both a formyl group and an unsaturated ester group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

113542-31-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4-formyl-5-methylhept-6-enoate

InChI

InChI=1S/C10H16O3/c1-4-8(2)9(7-11)5-6-10(12)13-3/h4,7-9H,1,5-6H2,2-3H3

InChI Key

WYKUMHMYAREHRM-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(CCC(=O)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.